molecular formula C22H22N4O3S B15163435 Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-

Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-

Cat. No.: B15163435
M. Wt: 422.5 g/mol
InChI Key: NTFWSCPFRKNWEI-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- is a complex organic compound with a unique structure that includes a benzenecarboximidamide core, a naphthalenylsulfonyl group, and a pyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- typically involves multiple steps. One common method includes the reaction of benzenecarboximidamide with a naphthalenylsulfonyl chloride in the presence of a base to form the naphthalenylsulfonyl derivative. This intermediate is then reacted with a pyrrolidinyl compound under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

3-[[3-(naphthalen-2-ylsulfonylamino)-2-oxopyrrolidin-1-yl]methyl]benzenecarboximidamide

InChI

InChI=1S/C22H22N4O3S/c23-21(24)18-7-3-4-15(12-18)14-26-11-10-20(22(26)27)25-30(28,29)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13,20,25H,10-11,14H2,(H3,23,24)

InChI Key

NTFWSCPFRKNWEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC(=CC=C4)C(=N)N

Origin of Product

United States

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